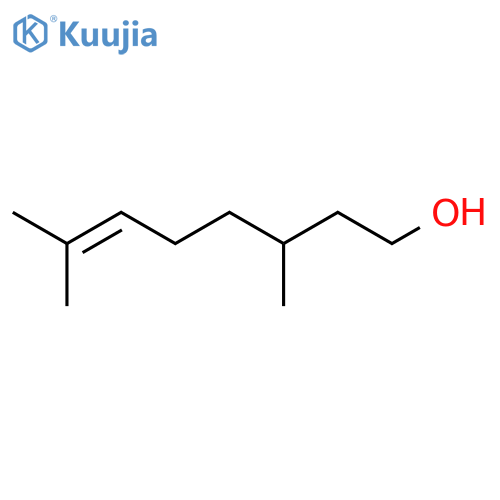Cas no 7540-51-4 (L-Citronellol)

L-Citronellol structure
商品名:L-Citronellol
L-Citronellol 化学的及び物理的性質
名前と識別子
-
- (S)-3,7-Dimethyloct-6-en-1-ol
- (-)-3,7-dimethyloct-6-en-1-ol
- S-(-)-β-Citronellol
- (-)-beta-Citronellol
- (S)-(-)-β-Citronellol
- (-)-Citronellol
- (−)-β-Citronellol
- (S)-(?)-β-Citronellol
- L-Citronellol
- Citronellol
- (3S)-3,7-dimethyloct-6-en-1-ol
- (S)-(-)-3,7-Dimethyl-6-Octen-1-ol
- BETA-RHODINOL
- β-Rhodinol
- 7-dimethyl- (s)-6-octen-1-ol
-
- MDL: MFCD00063214
- インチ: 1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3/t10-/m0/s1
- InChIKey: QMVPMAAFGQKVCJ-JTQLQIEISA-N
- ほほえんだ: CC(=CCC[C@H](C)CCO)C
計算された属性
- せいみつぶんしりょう: 156.151415g/mol
- ひょうめんでんか: 0
- XLogP3: 3.2
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 回転可能化学結合数: 5
- どういたいしつりょう: 156.151415g/mol
- 単一同位体質量: 156.151415g/mol
- 水素結合トポロジー分子極性表面積: 20.2Ų
- 重原子数: 11
- 複雑さ: 112
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 0.856 g/mL at 25 °C(lit.)
- ふってん: 118°C/29mmHg(lit.)
- フラッシュポイント: 華氏温度:210.2°f
摂氏度:99°c - 屈折率: n20/D 1.456(lit.)
- PSA: 20.23000
- LogP: 2.75130
- ようかいせい: 使用できません
- マーカー: 14,2330
- じょうきあつ: ~0.02 mmHg ( 25 °C)
- 光学活性: [α]20/D −4.5°, neat
- FEMA: 2309
L-Citronellol セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S24/25
- 福カードFコード:8-10
- RTECS番号:RH3404000
-
危険物標識:

- リスク用語:R36/37/38
- TSCA:Yes
L-Citronellol 税関データ
- 税関コード:2905290000
- 税関データ:
中国税関コード:
2905290000概要:
290529000他の不飽和モノアルコール。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
290529000種類の不飽和一価アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
L-Citronellol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB140213-25 g |
(-)-beta-Citronellol, 95%; . |
7540-51-4 | 95% | 25g |
€103.50 | 2022-03-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1042031-25g |
(S)-3,7-Dimethyloct-6-en-1-ol |
7540-51-4 | 98% | 25g |
¥162.00 | 2024-07-28 | |
| abcr | AB393122-1g |
(-)-beta-Citronellol, 97%; . |
7540-51-4 | 97% | 1g |
€66.30 | 2024-07-23 | |
| abcr | AB393122-25 g |
(-)-beta-Citronellol, 97%; . |
7540-51-4 | 97% | 25g |
€152.50 | 2023-06-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S16930-25ml |
(S)-3,7-Dimethyloct-6-en-1-ol |
7540-51-4 | 25ml |
¥348.0 | 2021-09-07 | ||
| TRC | C525030-1g |
L-Citronellol |
7540-51-4 | 1g |
$64.00 | 2023-05-18 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019763-25ml |
L-Citronellol |
7540-51-4 | 99% | 25ml |
¥161 | 2024-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C111343-100ml |
L-Citronellol |
7540-51-4 | 99% | 100ml |
¥580.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C111343-500ml |
L-Citronellol |
7540-51-4 | 99% | 500ml |
¥2585.90 | 2023-09-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-BW234-1g |
L-Citronellol |
7540-51-4 | 97% | 1g |
¥46.0 | 2022-05-30 |
L-Citronellol サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:7540-51-4)左旋香草醇
注文番号:LE2473954
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:40
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:7540-51-4)BETA-RHODINOL
注文番号:LE5366
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:47
価格 ($):discuss personally
L-Citronellol 関連文献
-
Qingwen Dong,Xu Li,Jinxiang Dong Phys. Chem. Chem. Phys. 2022 24 23612
-
Thomas Lebarbé,Mehdi Neqal,Etienne Grau,Carine Alfos,Henri Cramail Green Chem. 2014 16 1755
-
Xiping Zhu,Qian Tao,Dongxiao Sun-Waterhouse,Wenzhi Li,Shuo Liu,Chun Cui Food Funct. 2019 10 5544
-
4. Attempted synthesis of (9Z)-methyl 12-hydroperoxyoctadec-9-enoateEmanuele Bascetta,Frank D. Gunstone J. Chem. Soc. Perkin Trans. 1 1984 2217
-
Lise Maisonneuve,Thomas Lebarbé,Etienne Grau,Henri Cramail Polym. Chem. 2013 4 5472
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:7540-51-4)(S)-3,7-Dimethyloct-6-en-1-ol

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:7540-51-4)L-Citronellol

清らかである:99%
はかる:500g
価格 ($):414.0



